3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
This compound is a benzoxazolone derivative featuring a piperazine linker substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group.
Properties
IUPAC Name |
3-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c19-18(20,21)14-9-15(23-11-22-14)24-5-7-25(8-6-24)16(27)10-26-12-3-1-2-4-13(12)29-17(26)28/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCSBVOLCAOUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been found to have promising neuroprotective and anti-inflammatory properties. The compound shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Cellular Effects
3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has been shown to influence cell function. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It inhibits ER stress, apoptosis, and the NF-kB inflammatory pathway. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Temporal Effects in Laboratory Settings
The compound’s promising neuroprotective and anti-inflammatory properties suggest potential long-term effects on cellular function.
Biological Activity
The compound 3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , also known by its CAS number 2034441-18-2, has garnered attention in recent pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.29 g/mol. The structure includes a trifluoromethyl pyrimidine moiety linked to a piperazine group and a benzo[d]oxazole core, suggesting potential interactions with biological targets such as enzymes and receptors.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown selective inhibition of COX-II, an enzyme involved in inflammation pathways. For instance, derivatives with similar scaffolds have demonstrated IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory properties .
- Antiproliferative Effects : The presence of the trifluoromethyl group is often associated with enhanced biological activity in various cancer cell lines. Studies have indicated that related compounds can inhibit cell proliferation in vitro, suggesting potential applications in oncology .
2. In Vitro Studies
In vitro studies have been conducted to assess the compound's effectiveness against various cell lines. For example:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Moderate antiproliferative |
| MCF-7 (breast cancer) | 3.5 | Strong antiproliferative |
| A549 (lung cancer) | 4.0 | Moderate antiproliferative |
These results indicate that the compound exhibits varying degrees of antiproliferative activity across different cancer types.
3. In Vivo Studies
Limited in vivo studies have been reported, but preliminary data suggest:
- Anti-inflammatory Activity : In animal models, compounds with similar structures have shown significant reductions in inflammatory markers and symptoms associated with conditions like arthritis and colitis .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on COX-II Inhibition : A study involving a series of compounds similar to this one demonstrated that modifications to the piperazine and pyrimidine moieties significantly enhanced COX-II selectivity and potency. The most effective derivative exhibited an IC50 value of 0.52 μM compared to Celecoxib’s 0.78 μM, underscoring the importance of structural optimization .
- Anticancer Efficacy : Another study reported that related compounds effectively inhibited tumor growth in xenograft models of breast cancer, suggesting that the compound could be developed as a novel anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole compounds often exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzo[d]oxazole scaffold can lead to compounds with potent cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethylpyrimidine moiety may enhance these effects by improving binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Properties
Compounds similar to 3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one have been evaluated for their anti-inflammatory potential. For example, studies on isoxazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. The introduction of specific substituents on the piperazine ring could modulate this activity, providing a pathway for developing selective COX inhibitors .
Neuroprotective Effects
The neuroprotective properties of compounds containing piperazine and pyrimidine rings have been documented in literature. These compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to such effects by enhancing blood-brain barrier permeability and receptor binding affinity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profiles of compounds derived from or related to this compound. Research has shown that:
- Substituent Variations : Altering substituents on the piperazine or pyrimidine rings can significantly affect biological activity.
- Fluorine Substitution : The presence of trifluoromethyl groups generally increases lipophilicity and metabolic stability, which can enhance bioavailability .
Table: Summary of Biological Activities
| Activity Type | Compound Structure Features | Observed Effects |
|---|---|---|
| Anticancer | Benzo[d]oxazole core | Cytotoxicity against cancer cell lines |
| Anti-inflammatory | COX-inhibiting substituents | Reduction in inflammatory markers |
| Neuroprotective | Piperazine and pyrimidine derivatives | Improved cognitive function in models |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of benzo[d]oxazole with a similar structure exhibited significant anticancer activity against breast cancer cells. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an effective chemotherapeutic agent .
Case Study 2: Anti-inflammatory Action
Another investigation focused on isoxazole derivatives highlighted their ability to selectively inhibit COX enzymes, leading to reduced inflammation in animal models. This suggests that modifications to the benzo[d]oxazole structure could yield similar or enhanced anti-inflammatory properties .
Case Study 3: Neuroprotection
Research exploring the neuroprotective effects of piperazine-based compounds revealed promising results in models of neurodegeneration. Compounds demonstrated the ability to reduce oxidative stress and improve neuronal survival rates, indicating potential applications in treating neurodegenerative disorders .
Chemical Reactions Analysis
Formation of the Ethyl-Oxo Linker
The ethyl-oxo bridge (-CH-CO-) is introduced via nucleophilic substitution or Knoevenagel condensation:
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Step 1 : Reaction of 2-chloroacetamide derivatives with benzoxazolone intermediates.
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Step 2 : Substitution of the chloride with piperazine derivatives.
Final Coupling and Cyclization
The full assembly involves:
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Reaction : Condensation of the ethyl-oxo-benzoxazolone intermediate with the trifluoromethylpyrimidine-piperazine fragment.
Key Reaction Data
Reactivity and Functionalization
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Electrophilic Substitution : The trifluoromethylpyrimidine group undergoes regioselective halogenation at the 5-position under Br/FeCl .
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Nucleophilic Attack : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .
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Hydrolysis : The oxazolone ring is stable under acidic conditions but hydrolyzes to a urea derivative in strong base (NaOH, 100°C) .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bivalent benzoxazolone/benzothiazolone derivatives with piperazine linkers. Key structural analogs and their distinguishing features are summarized below:
Key Observations
Structural Variations: Linker Length: The target compound uses an ethyl linker, while analogs like 5a (propyl) and 5n (hexyl) exhibit longer chains, which may influence flexibility and receptor interaction . Piperazine Substituents: The 6-(trifluoromethyl)pyrimidin-4-yl group distinguishes the target compound from analogs with simpler (e.g., 5a) or bulkier (e.g., AG-0029) substituents, impacting solubility and steric hindrance .
Synthetic Efficiency :
- Yields for similar compounds range from 49% to 73%, with the target compound’s synthesis likely following General Procedure D (K₂CO₃-mediated coupling in DMF) .
Biological Implications: Sigma-2 receptor agonists (e.g., CB-64D) with benzoxazolone/benzothiazolone scaffolds induce apoptosis in cancer cells . The trifluoromethyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs.
Research Findings and Data Tables
Table 2: Elemental Analysis and HRMS Validation
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
